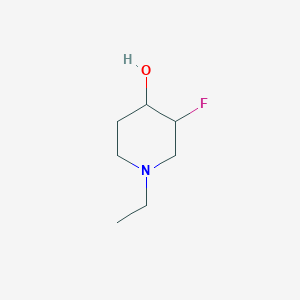

1-Ethyl-3-fluoro-piperidin-4-OL

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1393100-34-9 |

|---|---|

Molecular Formula |

C7H14FNO |

Molecular Weight |

147.19 g/mol |

IUPAC Name |

1-ethyl-3-fluoropiperidin-4-ol |

InChI |

InChI=1S/C7H14FNO/c1-2-9-4-3-7(10)6(8)5-9/h6-7,10H,2-5H2,1H3 |

InChI Key |

NOFRBECEZMRWOE-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC(C(C1)F)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Ethyl 3 Fluoro Piperidin 4 Ol and Analogous Fluoropiperidinols

Strategies for Piperidine (B6355638) Ring Construction

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for piperidine synthesis, wherein a linear substrate containing a nitrogen source (typically an amine) and one or more reactive sites cyclizes to form the six-membered ring. mdpi.com This process can involve the formation of either a new carbon-nitrogen (C-N) bond or a new carbon-carbon (C-C) bond to close the ring. mdpi.com

Alkene Cyclization in Piperidine Synthesis

The cyclization of substrates containing an alkene functionality is a prominent method for constructing the piperidine skeleton. Various catalytic systems have been developed to facilitate this transformation with high efficiency and selectivity.

One key strategy is the oxidative amination of unactivated alkenes. For instance, a gold(I)-catalyzed method allows for the difunctionalization of a double bond, simultaneously forming the N-heterocycle and introducing an oxygen-containing substituent. nih.gov In a similar vein, palladium catalysis, particularly with novel pyridine-oxazoline ligands, has been applied to achieve enantioselective versions of this transformation. nih.gov Acid-mediated stereoselective intramolecular 6-endo-trig cyclization of enones represents another route, where the initial trans-isomer can convert to the more stable cis-form over time, allowing for diastereomeric control. nih.gov Furthermore, the intramolecular cyclization of amides bearing an alkene group can be induced by hydride transfer, proceeding efficiently in polar solvents. nih.gov

| Reaction Type | Catalyst / Reagents | Substrate Type | Key Features |

| Oxidative Amination | Gold(I) complex / Iodine(III) oxidant | Non-activated alkenes | Forms N-heterocycle and introduces an O-substituent simultaneously. nih.gov |

| Enantioselective Amination | Palladium catalyst / Pyridine-oxazoline ligand | Non-activated alkenes | Achieves enantioselective cyclization. nih.gov |

| Stereoselective Cyclization | Acid-mediated (e.g., TFA) | Enones | Stereoselectivity can be controlled by reaction time (trans vs. cis). nih.gov |

| Hydride Transfer Cyclization | Hydride transfer | Alkene-bearing amides | Efficient in polar solvents like DMSO or DMF. nih.gov |

Diene and Alkyne Cyclization Pathways

Dienes and alkynes serve as versatile precursors for piperidine synthesis through various cyclization cascades. Nickel-catalyzed cyclization of 1,7-ene-dienes provides a regioselective method for preparing six-membered N-heterocycles. nih.gov The reaction is believed to proceed through the formation of a stable allylic intermediate. nih.gov Another approach involves a photochemical [2+2] intramolecular cycloaddition of dienes to form bicyclic piperidinones, which can be subsequently reduced to the corresponding piperidines. nih.gov

Alkynes can be transformed into piperidines via radical cyclizations or reductive hydroamination cascades. For example, 1,6-enynes can undergo intramolecular radical cyclization initiated by triethylborane, involving a complex cascade to form polysubstituted alkylidene piperidines. nih.gov Additionally, an acid-mediated intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes proceeds through an iminium ion intermediate, which is then reduced to yield the piperidine product. nih.gov

| Precursor | Reaction Type | Catalyst / Reagents | Key Features |

| 1,7-Ene-diene | Nickel-catalyzed cyclization | Nickel catalyst | Regioselective method yielding heterocycles with an exocyclic double bond. nih.gov |

| Diene | Photochemical [2+2] cycloaddition | Light | Forms bicyclic piperidinones, scalable process. nih.gov |

| 1,6-Enyne | Intramolecular radical cyclization | Triethylborane (radical initiator) | Involves a complex radical cascade to form polysubstituted piperidines. nih.gov |

| Alkyne | Reductive hydroamination/cyclization | Acid-mediated | Proceeds via an iminium ion intermediate. nih.gov |

Radical-Mediated Amine Cyclization for Piperidine Scaffolds

Radical cyclizations offer a powerful means to construct piperidine rings, often under mild conditions. A cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes has been developed, though it can sometimes be accompanied by the formation of a linear alkene by-product due to a competitive 1,5-hydrogen transfer. mdpi.com

Other advanced methods include intramolecular radical C-H amination/cyclization, which can be initiated through electrolysis (anodic C-H bond activation) or through copper catalysis that activates both N-F and C-H bonds. mdpi.com A similar copper-catalyzed radical cyclization can achieve piperidine formation via a 1,6-hydrogen atom transfer mechanism. mdpi.com These radical approaches are effective for creating a variety of substituted piperidines. nih.govmdpi.com

Electrophilic Cyclization Strategies

Electrophilic cyclization is a fundamental and widely used strategy for the intramolecular formation of the piperidine ring. mdpi.com This approach typically involves an amine nucleophile attacking an electrophilic carbon center within the same molecule, which has been generated from a precursor functional group like an alkene or alkyne. The reaction is often promoted by an electrophilic species (e.g., iodine, mercury salts), which activates the π-system towards nucleophilic attack by the tethered nitrogen atom. This method is a cornerstone in the synthesis of N-heterocycles and has been extensively reviewed. mdpi.comcapes.gov.br

Intermolecular Annulation Reactions for N-Heterocycle Formation

Intermolecular annulation reactions construct the piperidine ring by combining two or more molecular fragments in a single synthetic operation. These methods are highly convergent and can rapidly build molecular complexity.

One such strategy is the formal [3+3] cycloaddition, where a three-atom fragment combines with another three-atom fragment. An example is the reaction of activated aziridines with a palladium-trimethylenemethane (Pd-TMM) complex to synthesize functionalized piperidines. whiterose.ac.uk More recently, ruthenium(II) reductive catalysis has enabled a dearomative, diastereoselective annulation of azaarenes with paraformaldehyde, which serves as both a C1 building block and a reductant precursor. nih.gov This reaction proceeds with high selectivity under mild conditions. nih.gov Annulation reactions using nitroalkenes or aryne intermediates also represent powerful strategies for the synthesis of various carbocycles and heterocycles, including nitrogen-containing ring systems. chim.itthieme-connect.combohrium.com

Two-Component Reaction Systems

Two-component reactions, particularly those involving the transformation of a single fluorinated precursor, are fundamental to the synthesis of fluoropiperidinols. A prominent example is the direct hydrogenation of fluorinated pyridines. nih.govacs.org In this approach, a fluoropyridine substrate is reacted with hydrogen gas in the presence of a catalyst.

Another significant two-component system involves a dearomatization-hydrogenation (DAH) process. springernature.com Chemists at the University of Münster developed a method using fluorinated pyridines and a boron-based reagent, pinacol (B44631) borane (B79455) (HBpin), in the presence of a rhodium-carbene catalyst. springernature.comsciencedaily.com This initial dearomatization step makes the subsequent hydrogenation possible, overcoming the high stability of the aromatic pyridine (B92270) ring. sciencedaily.com

Multi-Component Cycloaddition Approaches

Multi-component reactions (MCRs) offer an efficient route to complex molecular architectures from simple starting materials in a single step. For the synthesis of highly functionalized piperidine derivatives, inverse-electron-demand aza-Diels-Alder reactions represent a powerful strategy. A highly diastereoselective three-component aza-Diels-Alder reaction has been developed using per(poly)fluoro-alkanesulfinamides. rsc.orgcolab.ws This method provides a broad range of piperidine derivatives with excellent control over stereochemistry under mild conditions. rsc.org The electron-withdrawing nature of the perfluoroalkyl groups is reported to be critical for the success of this transformation. rsc.orgcolab.ws

Hydrogenation and Reductive Methods for Fluorinated Pyridines

The metal-catalyzed hydrogenation of abundant and inexpensive fluoropyridines is a powerful and direct tool for accessing fluorinated piperidines. nih.govacs.org This approach, however, must overcome significant challenges, including the potential for hydrodefluorination, which leads to non-fluorinated byproducts, and catalyst deactivation by the Lewis-basic nitrogen heterocycle. nih.govspringernature.com

To address these issues, a robust and simple method was developed utilizing a heterogeneous palladium catalyst, specifically palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), in combination with a Brønsted acid like aqueous HCl. nih.govacs.org The acid protonates the substrate and product, preventing catalyst inhibition. acs.org This system demonstrates high tolerance for air and moisture and effectively reduces fluoropyridines while leaving other aromatic systems like benzene (B151609) rings intact. nih.govacs.org

A different approach employs a one-pot rhodium-catalyzed dearomatization-hydrogenation of fluoropyridine precursors. nih.govnih.gov This strategy enables the formation of a wide array of substituted all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.govthieme-connect.de The process involves an initial dearomatization of the pyridine ring followed by the complete saturation of the resulting intermediates through hydrogenation. nih.govnih.gov

| Method | Catalyst System | Key Features | Selectivity | Source(s) |

| Heterogeneous Hydrogenation | Pd(OH)₂/C, aq. HCl, MeOH | Simple, robust, tolerates air/moisture, chemoselective reduction of fluoropyridines over other arenes. | Good to excellent yields, high cis-diastereoselectivity. | nih.gov, acs.org |

| Dearomatization-Hydrogenation | Rhodium-carbene catalyst, HBpin | One-pot, two-step process, overcomes pyridine aromaticity. | Highly diastereoselective, produces all-cis products. | nih.gov, springernature.com, thieme-connect.de |

Stereoselective and Enantioselective Synthetic Routes to Fluorinated Piperidinols

The biological activity of fluorinated piperidinols is often dependent on their specific stereochemistry. Therefore, developing methods that control the three-dimensional arrangement of atoms is of paramount importance.

Diastereoselective Control in 3-Fluoropiperidine (B1141850) Synthesis

Achieving diastereoselectivity in the synthesis of substituted monofluorinated piperidines has historically been challenging, often requiring substrates with pre-defined stereocenters. nih.govnih.gov However, modern hydrogenation methods have provided powerful solutions.

The palladium-catalyzed hydrogenation of fluoropyridines under acidic conditions consistently yields products with high cis-diastereoselectivity. nih.govacs.org Similarly, the rhodium-catalyzed dearomatization-hydrogenation process is notable for producing a plethora of substituted piperidines in a highly diastereoselective, all-cis configuration. nih.govthieme-connect.de This method allows for the predictable formation of fluorinated piperidines with specific axial or equatorial orientations of the fluorine substituents. nih.gov

Enantioselective Approaches to Chiral Fluorinated Piperidin-4-ols

Accessing single enantiomers of fluorinated piperidin-4-ols is crucial for their application in medicinal chemistry. The first enantioselective route to both enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol was reported, which is a highly valued building block. capes.gov.brnih.gov This synthesis employs an enantioselective fluorination reaction using a modified cinchona alkaloid catalyst. capes.gov.brnih.gov The study also demonstrated that commercially available primary amines could replace the catalyst with similar levels of enantioselectivity, and the resulting piperidinols can be crystallized to achieve enantiopure material. capes.gov.brnih.gov

An alternative strategy for producing enantioenriched fluorinated piperidines involves the use of a chiral auxiliary. nih.govacs.org In this approach, an oxazolidine-substituted pyridine is prepared. acs.org Hydrogenation of this intermediate proceeds in a diastereoselective manner under acidic conditions. nih.govacs.org Subsequent in situ cleavage of the auxiliary and reduction of the imine intermediate yields the enantioenriched piperidine. acs.org This method has been used to produce enantioenriched 3-fluoropiperidine with a 95:5 enantiomeric ratio. nih.govacs.org

| Approach | Key Reagent/Catalyst | Target Scaffold | Outcome | Source(s) |

| Enantioselective Fluorination | Modified cinchona alkaloid or chiral primary amines | cis-1-Boc-3-fluoropiperidin-4-ol | Provides access to both enantiomers; can be crystallized to enantiopure form. | capes.gov.br, nih.gov |

| Chiral Auxiliary-Directed Hydrogenation | Oxazolidine auxiliary derived from a chiral amino alcohol | Enantioenriched 3-fluoropiperidine | Diastereoselective hydrogenation followed by auxiliary cleavage. | nih.gov, acs.org |

| Organocatalytic Aza-Michael Addition | Organocatalyst | 3,3-difluoro-4-pyrazolo-piperidine | Highly enantioselective, enabling a concise synthesis of a complex piperidine. | nih.gov |

Catalytic Systems in Fluorinated Piperidinol Synthesis

The choice of catalyst is a determining factor in the efficiency and selectivity of fluorinated piperidinol synthesis.

Palladium Catalysts : Heterogeneous palladium catalysts, particularly 20 wt% Pd(OH)₂ on carbon, are highly effective for the cis-selective hydrogenation of fluoropyridines. nih.govacs.org Their use in conjunction with a Brønsted acid is key to overcoming substrate inhibition and achieving high yields. acs.org

Rhodium Catalysts : For the dearomatization-hydrogenation pathway, rhodium-carbene catalysts are employed. springernature.com This system facilitates the initial dearomatization with a borane reagent, a critical step that enables the subsequent hydrogenation of the otherwise inert fluoropyridine. springernature.com

Organocatalysts : In the realm of asymmetric synthesis, non-metallic organocatalysts have proven invaluable. Modified cinchona alkaloids and simpler chiral primary amines, such as α-methylbenzylamine, have been successfully used to catalyze the enantioselective fluorination of ketone precursors to yield chiral fluorinated piperidinols. capes.gov.brnih.gov

Transition Metal-Catalyzed Methodologies (e.g., Palladium, Gold, Copper, Iron)

Transition metals have proven to be powerful catalysts for the construction of the fluoropiperidine core. google.com These methods often involve the activation of C-H bonds or the facilitation of cyclization reactions.

Palladium: Palladium catalysis is a cornerstone of modern organic synthesis and has been applied to the formation of fluorinated heterocycles. google.com Palladium-catalyzed intramolecular aminofluorination of unactivated alkenes represents a significant strategy for constructing 3-fluoropiperidines. nih.gov This approach typically involves the use of a palladium catalyst in conjunction with a fluoride (B91410) source to achieve the desired transformation. While a direct application to 1-Ethyl-3-fluoro-piperidin-4-ol is not explicitly detailed, the synthesis of N-protected 3-fluoropiperidine derivatives through this methodology provides a strong foundation.

Gold: Gold catalysts have emerged as effective tools for various organic transformations, including the synthesis of heterocyclic compounds. nih.gov Gold(I)-catalyzed tandem aminofluorination of alkynes has been developed for the synthesis of fluorinated pyrazoles, showcasing the potential of gold catalysis in fluorine chemistry. researchgate.net Although a direct application for fluoropiperidinol synthesis is not prominent, the ability of gold to catalyze the formation of C-F bonds in heterocyclic systems suggests its potential utility in this area.

Copper: Copper-catalyzed reactions offer a cost-effective and versatile alternative to palladium and gold catalysis. google.com Copper-catalyzed intramolecular C-H amination has been explored for the synthesis of piperidines. chemical-suppliers.eu Furthermore, copper-catalyzed radical cascade annulation has been successfully employed for the preparation of difluorinated pyrrolidines and piperidines, demonstrating its utility in constructing fluorinated nitrogen heterocycles. bldpharm.com

Iron: Iron catalysis is an attractive option due to the low cost and low toxicity of iron salts. Iron-catalyzed [2+2+2] cycloaddition reactions of diynes and cyanamides have been used to synthesize substituted pyridines, which can be precursors to piperidines. google.com Additionally, iron(III)-catalyzed synthesis of homoallyl sulfonyl amides provides access to precursors for aza-Prins cyclization, a method for constructing six-membered nitrogen heterocycles. chemcd.com

Interactive Data Table: Transition Metal-Catalyzed Synthesis of Fluoropiperidine Analogs

| Catalyst System | Substrate Type | Product Type | Key Features |

| Pd(0)/ligand | Unactivated alkenes with amine | 3-Fluoropiperidines | Intramolecular aminofluorination. |

| Au(I)/Selectfluor | Alkynes | Fluorinated pyrazoles | Tandem aminofluorination. researchgate.net |

| Cu(I)/ligand | Enylaniline derivatives | Difluorinated piperidines | Radical cascade annulation. bldpharm.com |

| FeCl2/ligand | Diynes and cyanamides | Substituted pyridines | [2+2+2] cycloaddition. google.com |

Metal-Free Catalysis in Nitrogen Heterocycle Formation

In recent years, there has been a growing interest in developing metal-free catalytic systems to avoid the cost and potential toxicity associated with transition metals. These methods often rely on the use of organocatalysts or electrochemistry to promote the desired transformations. smolecule.comnih.gov

Metal-free electrochemical C-H bond functionalization of nitrogen-containing heterocycles has emerged as a powerful tool for forming C-C and C-N bonds. chemicalbook.com While specific applications to the synthesis of this compound are not yet reported, the general principles of these methods could potentially be adapted. For instance, intramolecular electrochemical amination could provide a green and efficient route to the piperidine ring system. chemicalbook.com

Organocatalysis, using small organic molecules to catalyze reactions, has also been successfully applied to the synthesis of nitrogen heterocycles. For example, modified cinchona alkaloid catalysts have been used for the enantioselective fluorination of ketones, which could be a key step in the synthesis of chiral fluoropiperidinols. acs.org

Specific Synthetic Routes to this compound and Related Building Blocks

A plausible approach involves the synthesis of 1-ethyl-4-piperidone (B1582495) as a key intermediate. nih.gov This can be achieved through various methods, including the Dieckmann condensation of appropriate diesters followed by alkylation and decarboxylation, or via the Mannich reaction. googleapis.com Once 1-ethyl-4-piperidone is obtained, the subsequent steps would involve the introduction of the fluorine atom at the 3-position and the reduction of the ketone at the 4-position.

The enantioselective synthesis of cis-1-Boc-3-fluoropiperidin-4-ol, a closely related building block, has been reported. acs.org This synthesis utilizes an enantioselective fluorination of a protected piperidinone precursor, highlighting a potential strategy for introducing the fluorine atom with stereocontrol. Following fluorination, reduction of the ketone would yield the desired fluoropiperidinol. Subsequent N-alkylation with an ethyl group would lead to the target compound.

Another general strategy for accessing fluorinated piperidines is through the dearomatization-hydrogenation of fluoropyridine precursors. A suitably substituted fluoropyridine could be hydrogenated, often using a rhodium catalyst, to afford the corresponding fluoropiperidine.

Interactive Data Table: Potential Synthetic Strategies for this compound Analogs

| Starting Material | Key Transformation(s) | Resulting Building Block | Reference |

| N-protected piperidinone | Enantioselective fluorination, Reduction | cis-1-Boc-3-fluoropiperidin-4-ol | acs.org |

| Fluoropyridine derivative | Dearomatization-hydrogenation | All-cis-(multi)fluorinated piperidine | |

| α,β-Unsaturated ketone | Michael addition, Cyclization | Piperidin-4-one derivative |

Spectroscopic and Advanced Structural Characterization of 1 Ethyl 3 Fluoro Piperidin 4 Ol Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of fluorinated piperidines in solution. Analysis of ¹H, ¹³C, and 2D NMR spectra allows for the assignment of all proton and carbon signals and provides crucial information about the molecule's stereochemistry. researchgate.net

In the ¹H NMR spectrum of 1-Ethyl-3-fluoro-piperidin-4-ol, the ethyl group attached to the nitrogen atom would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The protons on the piperidine (B6355638) ring would appear as complex multiplets due to spin-spin coupling between adjacent protons and long-range coupling with the fluorine atom. The proton attached to the carbon bearing the hydroxyl group (H-4) and the one attached to the carbon with the fluorine atom (H-3) are of particular diagnostic importance.

The ¹³C NMR spectrum provides information on the carbon framework. The number of signals confirms the number of chemically non-equivalent carbon atoms. The chemical shifts are indicative of the local electronic environment; for instance, the carbon atom bonded to the fluorine (C-3) and the one bonded to the hydroxyl group (C-4) would be shifted downfield.

Crucially, the relative stereochemistry of the fluorine and hydroxyl substituents (cis or trans) is determined by analyzing the coupling constants, specifically the three-bond proton-fluorine coupling (³JHF). The magnitude of this coupling is dependent on the dihedral angle between the H and F atoms. A large coupling constant is typically observed for an anti-periplanar (180°) arrangement (axial-axial), while smaller coupling constants are characteristic of syn-clinal or gauche relationships (axial-equatorial or equatorial-equatorial). nih.govd-nb.inforesearchgate.net 2D NMR techniques such as COSY (¹H-¹H) and HMQC (¹H-¹³C) are used to definitively assign proton and carbon signals by establishing connectivity within the molecule. researchgate.net

| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Key Couplings |

| -CH₂- (Ethyl) | ~2.5 - 2.8 | Quartet (q) | ³JHH |

| -CH₃ (Ethyl) | ~1.0 - 1.2 | Triplet (t) | ³JHH |

| H-2 | ~2.2 - 3.0 | Multiplet (m) | ²JHH, ³JHH, ³JHF |

| H-3 | ~4.5 - 4.9 | Multiplet (dm) | ²JHF, ³JHH |

| H-4 | ~3.6 - 4.0 | Multiplet (m) | ³JHH |

| H-5, H-6 | ~1.5 - 2.9 | Multiplet (m) | ²JHH, ³JHH |

| -OH | Variable | Singlet (s, broad) |

| Carbon (¹³C) | Expected Chemical Shift (ppm) | Key Couplings |

| -CH₂- (Ethyl) | ~50 - 55 | |

| -CH₃ (Ethyl) | ~12 - 15 | |

| C-2 | ~58 - 62 | ²JCF |

| C-3 | ~88 - 95 (d) | ¹JCF (~180-200 Hz) |

| C-4 | ~65 - 72 | ²JCF |

| C-5 | ~30 - 35 | ³JCF |

| C-6 | ~50 - 54 | |

| Note: Expected values are synthesized from data on analogous fluorinated and N-substituted piperidinols. Actual values may vary. |

Mass Spectrometry (MS) Analysis for Fragmentation Pathways and Molecular Confirmation

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to study its fragmentation patterns, which can provide structural verification. In electron ionization (EI-MS), the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight.

The fragmentation of piperidine derivatives is well-characterized. For this compound, key fragmentation pathways would include:

Alpha-Cleavage: The most characteristic fragmentation for aliphatic amines involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu This would result in the loss of a methyl radical (•CH₃) from the N-ethyl group to form a stable iminium ion at [M-15]⁺, or more significantly, the loss of the entire ethyl group to give a fragment corresponding to the piperidine ring itself.

Loss of Neutral Molecules: The presence of hydroxyl and fluoro groups facilitates the elimination of small, stable neutral molecules. nih.gov Common losses include water (H₂O) from the hydroxyl group, leading to a peak at [M-18]⁺, and hydrogen fluoride (B91410) (HF), giving a peak at [M-20]⁺. Subsequent loss of both is also possible.

These fragmentation patterns provide a fingerprint that helps confirm the proposed structure. Electrospray ionization (ESI-MS) is also valuable, particularly for identifying the protonated molecule [M+H]⁺ with minimal fragmentation. nih.gov

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 147 | [C₇H₁₄FNO]⁺ | Molecular Ion (M⁺) |

| 129 | [M - H₂O]⁺ | Loss of water |

| 127 | [M - HF]⁺ | Loss of hydrogen fluoride |

| 118 | [M - C₂H₅]⁺ | α-cleavage, loss of ethyl group |

| 84 | [C₅H₁₀N]⁺ | α-cleavage at C2-C3 and loss of C₂H₄FOH |

| Note: Fragmentation is predicted based on established principles for amines, alcohols, and fluorinated compounds. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorption bands include:

A broad band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group, indicating intermolecular hydrogen bonding. nist.gov

Multiple sharp bands in the 2800-3000 cm⁻¹ region, corresponding to the C-H stretching vibrations of the aliphatic ethyl group and the piperidine ring. nih.gov

A strong band in the 1050-1250 cm⁻¹ range, which can be attributed to the C-F stretching vibration.

Bands in the 1000-1200 cm⁻¹ region are also associated with C-N stretching of the tertiary amine and C-O stretching of the secondary alcohol. nist.gov

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3600 (broad) | O-H stretch | Alcohol |

| 2850 - 2960 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1050 - 1250 | C-F stretch | Fluoroalkane |

| 1000 - 1200 | C-N stretch | Tertiary Amine |

| 1050 - 1150 | C-O stretch | Secondary Alcohol |

| Note: These are general frequency ranges and can vary based on the specific molecular environment and sample phase. |

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography provides the most definitive and unambiguous structural information by determining the precise three-dimensional arrangement of atoms in a single crystal. nih.gov This technique can establish the absolute stereochemistry of chiral centers and reveal the solid-state conformation of the molecule, including precise bond lengths, bond angles, and torsion angles. nih.gov

For a chiral molecule like this compound, which exists as diastereomers (cis and trans), X-ray analysis of a single crystal would unequivocally determine the relative orientation of the fluorine and hydroxyl groups. Furthermore, it would confirm the conformation of the piperidine ring, which is expected to be a chair. researchgate.net The analysis would also show the exact positions (axial or equatorial) of all substituents on the ring in the crystalline state. For instance, in a related 4-fluoropiperidine (B2509456) derivative, X-ray crystallography established that the piperidine ring adopts a chair form with the fluorine atom in an axial position. researchgate.net

Conformational Analysis within the Piperidine Ring System

The biological properties and chemical reactivity of piperidine derivatives are heavily influenced by the conformation of the six-membered ring. rsc.org The analysis of these conformations is therefore critical.

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. ias.ac.innih.gov In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

For this compound, the substituents' preferences are governed by a balance of steric and electronic effects:

N-Ethyl Group: The ethyl group on the nitrogen atom will strongly prefer an equatorial orientation to minimize steric hindrance.

C4-Hydroxyl Group: The hydroxyl group is also expected to favor the less sterically hindered equatorial position.

C3-Fluoro Group: The conformational preference of fluorine at the C-3 position is more complex. While fluorine is relatively small, electronic factors often dominate its preference. Numerous studies on 3-fluoropiperidine (B1141850) derivatives have shown a strong preference for the fluorine atom to be in the axial position. nih.govd-nb.inforesearchgate.net This counterintuitive preference is attributed to stabilizing hyperconjugative interactions (an anomeric-type effect involving the nitrogen lone pair and the σ* orbital of the C-F bond) and favorable electrostatic charge-dipole interactions. researchgate.netresearchgate.net

Therefore, the most stable conformation of trans-1-Ethyl-3-fluoro-piperidin-4-ol is predicted to be a chair with the ethyl and hydroxyl groups in equatorial positions and the fluorine atom in an axial position.

The piperidine ring is not static; it undergoes rapid conformational interconversion between two chair forms via a process known as ring inversion. youtube.com This process has a significantly higher energy barrier (around 10.4 kcal/mol for piperidine) than nitrogen inversion (around 6.1 kcal/mol), which is the interconversion of the nitrogen atom's lone pair. youtube.comacs.org

Several factors influence the stability of a given conformer and the dynamics of ring inversion:

N-Substitution: The presence of the N-ethyl group influences the nitrogen inversion barrier and can affect the ring's conformational equilibrium. rsc.org

Substitution Pattern: The nature and position of ring substituents are paramount. As discussed, the electronic effects of the fluorine at C-3 can create a strong preference for one chair conformer over the other, increasing the energy difference between the two forms. nih.govd-nb.info

Solvent Effects: The polarity of the solvent can influence conformational equilibria. In polar solvents, conformers with larger dipole moments may be stabilized. For some fluorinated piperidines, increasing solvent polarity has been shown to shift the equilibrium towards the conformer where the fluorine is axial, highlighting the role of electrostatic interactions. nih.govd-nb.info

Computational Chemistry and Theoretical Investigations of 1 Ethyl 3 Fluoro Piperidin 4 Ol

Density Functional Theory (DFT) Applications for Molecular Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in optimizing molecular geometries and predicting various chemical properties.

The geometry of 1-Ethyl-3-fluoro-piperidin-4-ol, like other piperidine (B6355638) derivatives, is anticipated to adopt a chair conformation as its most stable form. The positions of the substituents—the ethyl group at the nitrogen (N1), the fluorine at carbon 3 (C3), and the hydroxyl group at carbon 4 (C4)—will dictate the preferred orientation (axial or equatorial) to minimize steric hindrance and electronic repulsion.

Computational studies on fluorinated piperidines have revealed that the conformational preferences are influenced by a combination of factors, including steric repulsion, charge-dipole interactions, and hyperconjugation. nih.govresearchgate.net For instance, the presence of a fluorine atom can lead to a preference for an axial orientation due to stabilizing interactions between the C-F bond and the nitrogen atom. researchgate.net The ethyl group on the nitrogen atom will also influence the conformational equilibrium.

The energetic profile of the molecule can be explored by calculating the relative energies of different conformers. For analogous substituted piperidines, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G(d,p), have been employed to determine the most stable geometries. asianpubs.org The optimization process involves finding the minimum energy structure on the potential energy surface.

Table 1: Predicted Optimized Geometric Parameters for this compound (Chair Conformation)

| Parameter | Predicted Value (Axial F) | Predicted Value (Equatorial F) |

| C-F Bond Length | ~1.40 Å | ~1.39 Å |

| C-O Bond Length | ~1.43 Å | ~1.43 Å |

| C-N-C Angle | ~112° | ~112° |

| F-C-C-C Dihedral Angle | Variable | Variable |

| HO-C-C-C Dihedral Angle | Variable | Variable |

Note: These values are estimations based on typical bond lengths and angles in similar organic molecules and require specific DFT calculations for accurate determination.

The thermal and kinetic stability of a molecule are related to its electronic structure, particularly the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. nih.gov DFT calculations can provide these energy values, offering insights into the molecule's stability. The presence of the electronegative fluorine atom is expected to influence the electron distribution and, consequently, the stability of the piperidine ring.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. This analysis is crucial for understanding chemical reactivity and electronic properties.

Table 2: Predicted Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Predicted Value |

| HOMO Energy | ~ -6.0 to -7.0 eV |

| LUMO Energy | ~ 0.5 to 1.5 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 6.5 to 8.5 eV |

| Ionization Potential (I ≈ -E_HOMO) | ~ 6.0 to 7.0 eV |

| Electron Affinity (A ≈ -E_LUMO) | ~ -1.5 to -0.5 eV |

| Chemical Hardness (η = (I-A)/2) | ~ 3.75 to 4.75 eV |

| Chemical Softness (S = 1/η) | ~ 0.21 to 0.27 eV⁻¹ |

| Electronegativity (χ = (I+A)/2) | ~ 2.25 to 3.25 eV |

| Electrophilicity Index (ω = χ²/2η) | ~ 0.53 to 1.37 eV |

Note: These values are estimations based on typical ranges for similar organic molecules and require specific DFT calculations for accurate determination.

Intramolecular charge transfer (ICT) involves the transfer of electron density from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. The presence of the electron-donating ethyl group and the electronegative fluorine and hydroxyl groups suggests the potential for ICT within this compound. FMO analysis can help to visualize the distribution of the HOMO and LUMO, which are typically localized on the electron-donating and electron-accepting regions of the molecule, respectively. This localization provides insights into the possible pathways for intramolecular charge transfer.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals).

In the context of this compound, NBO analysis can elucidate hyperconjugative interactions that contribute to its stability. For example, interactions between the lone pair of the nitrogen atom and the antibonding orbitals of adjacent C-C bonds (n -> σ), or between the C-H or C-C sigma bonds and the C-F antibonding orbital (σ -> σ), can be quantified. These interactions are crucial for a deeper understanding of the conformational preferences and electronic structure of fluorinated piperidines. nih.govresearchgate.net The stabilization energy (E(2)) associated with these interactions, calculated through NBO analysis, provides a quantitative measure of their strength.

Table 3: Predicted Significant NBO Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) |

| LP(1) N | σ(C-C) | High |

| σ(C-H) | σ(C-F) | Moderate |

| σ(C-C) | σ(C-F) | Moderate |

| LP(2) O | σ(C-H) | Moderate |

Note: The magnitude of E(2) is a qualitative prediction based on studies of analogous systems and requires specific NBO calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for predicting the reactive behavior of a molecule. uni-muenchen.de It illustrates the charge distribution on the molecule's surface, allowing for the identification of sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP is mapped onto the electron density surface, with different colors representing varying potential values. Typically, red and yellow areas indicate negative electrostatic potential, corresponding to regions with high electron density that are attractive to electrophiles. researchgate.net Conversely, blue regions signify positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would highlight specific reactive sites. The oxygen atom of the hydroxyl group and the fluorine atom are expected to be regions of high electron density, making them potential sites for electrophilic attack. researchgate.net The nitrogen atom of the piperidine ring, depending on its protonation state, can also act as a nucleophilic or electrophilic center. The hydrogen atom of the hydroxyl group, on the other hand, would likely be a region of positive potential, susceptible to interaction with nucleophiles.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound

| Atomic Site | Predicted Electrostatic Potential | Implied Reactivity |

| Oxygen (hydroxyl) | Negative | Electrophilic Attack |

| Fluorine | Negative | Electrophilic Attack |

| Nitrogen (piperidine) | Negative/Slightly Positive | Electrophilic/Nucleophilic Attack |

| Hydrogen (hydroxyl) | Positive | Nucleophilic Attack |

This table is illustrative and based on general principles of MEP mapping applied to the structure of this compound.

Mechanistic Insights from Computational Modeling of Reaction Pathways

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. By simulating reaction pathways, researchers can determine transition state geometries, activation energies, and reaction intermediates. This information is vital for understanding the feasibility and kinetics of various transformations.

For instance, the synthesis of fluorinated piperidines often involves the reduction of corresponding fluoropyridines. acs.org Computational models can be employed to investigate the mechanism of such reductions, comparing different catalysts and reaction conditions to predict the most efficient synthetic route. These models can also shed light on the stereoselectivity of reactions, which is particularly important for chiral molecules like this compound. The presence of the fluorine atom can significantly influence the conformational preferences of the piperidine ring, which in turn affects the stereochemical outcome of reactions. nih.gov

Furthermore, computational studies can explore the reactivity of the hydroxyl and fluoro groups in subsequent functionalization reactions. By modeling potential reaction pathways, it is possible to predict the regioselectivity and stereoselectivity of, for example, etherification, esterification, or nucleophilic substitution reactions.

Table 2: Illustrative Computational Data for a Hypothetical Reaction of this compound

| Reaction Coordinate | Energy (kcal/mol) | Key Structural Features |

| Reactants | 0 | Initial geometry of this compound and reagent |

| Transition State 1 | +15.2 | Elongated C-O bond, partial bond formation with incoming group |

| Intermediate | -5.8 | Formation of a reaction intermediate |

| Transition State 2 | +10.1 | Reorientation of substituents |

| Products | -12.5 | Final product geometry |

This data is hypothetical and serves to illustrate the type of information obtained from computational modeling of reaction pathways.

Theoretical Prediction and Interpretation of Spectroscopic Data

Computational methods are widely used to predict and interpret spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions are invaluable for confirming the structure of newly synthesized compounds and for understanding their electronic and vibrational properties.

For this compound, theoretical calculations can predict the chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei in its NMR spectra. nih.gov These predictions, when compared with experimental data, can help in the complete assignment of all signals and confirm the compound's constitution and stereochemistry. Discrepancies between theoretical and experimental values can also provide insights into solvent effects and conformational dynamics. nih.gov

Similarly, theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These calculated frequencies can then be matched with the absorption bands in the experimental IR spectrum, aiding in the identification of characteristic functional groups, such as the O-H stretch of the hydroxyl group and the C-F stretch of the fluoro substituent.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value | Experimental Value | Assignment |

| ¹H NMR Chemical Shift (ppm) | 3.85 | 3.90 | H-4 (proton on carbon with OH) |

| ¹³C NMR Chemical Shift (ppm) | 92.1 | 91.5 | C-3 (carbon with F) |

| ¹⁹F NMR Chemical Shift (ppm) | -185.2 | -184.7 | Fluorine on C-3 |

| IR Frequency (cm⁻¹) | 3450 | 3430 | O-H stretch |

| IR Frequency (cm⁻¹) | 1100 | 1095 | C-F stretch |

The values in this table are illustrative and represent the type of data that would be generated in a comparative theoretical and experimental study. Actual values would require specific experimental and computational work.

Chemical Reactivity and Derivatization Strategies of 1 Ethyl 3 Fluoro Piperidin 4 Ol

Functional Group Transformations at the Hydroxyl Moiety

The hydroxyl group at the 4-position of 1-Ethyl-3-fluoro-piperidin-4-ol is a key site for functionalization, allowing for a range of transformations to introduce diverse structural motifs. Standard reactions such as esterification and etherification can be employed to modify this hydroxyl group. For instance, reaction with acyl chlorides or carboxylic anhydrides in the presence of a base would yield the corresponding esters. Similarly, etherification, for example, through a Williamson ether synthesis using an alkyl halide and a strong base, would produce various ether derivatives.

Oxidation of the secondary alcohol to a ketone, yielding 1-ethyl-3-fluoropiperidin-4-one, provides another avenue for derivatization. This ketone can then undergo a host of subsequent reactions, including reductive amination, Wittig reactions, and the formation of cyanohydrins. researchgate.net The resulting ketone is a valuable intermediate for creating a library of compounds with diverse substituents at the 4-position.

Furthermore, the hydroxyl group can be displaced by other nucleophiles after conversion to a good leaving group, such as a tosylate or mesylate. This allows for the introduction of a wide array of functionalities, including azides, thiols, and other carbon-based nucleophiles, further expanding the chemical space accessible from this scaffold.

A summary of potential transformations at the hydroxyl moiety is presented in the interactive table below.

| Reaction Type | Reagents | Product Functional Group |

| Esterification | Acyl chloride, Pyridine (B92270) | Ester |

| Etherification | Alkyl halide, NaH | Ether |

| Oxidation | PCC, DMP | Ketone |

| Sulfonylation | TsCl, Pyridine | Tosylate |

N-Alkylation and N-Derivatization Reactions on the Piperidine (B6355638) Nitrogen

The tertiary amine of the piperidine ring in this compound is nucleophilic and can participate in various N-alkylation and N-derivatization reactions. While the parent compound already possesses an ethyl group, further alkylation to form a quaternary ammonium (B1175870) salt is possible by reacting it with an alkyl halide. The rate and feasibility of this reaction can be influenced by the steric bulk of the alkylating agent and the reaction conditions.

N-dealkylation, specifically the removal of the ethyl group, would be a challenging but potentially valuable transformation to generate the corresponding secondary amine, 3-fluoro-piperidin-4-ol. This would open up a vast array of possibilities for introducing different N-substituents through reductive amination or reaction with various electrophiles.

Furthermore, the nitrogen atom can be oxidized to form an N-oxide, a transformation that can alter the electronic properties and biological activity of the molecule. The lone pair of the nitrogen can also be engaged in coordination with metal catalysts, potentially influencing the stereochemical outcome of reactions at other positions on the piperidine ring.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl Halide | Quaternary Ammonium Salt |

| N-Oxidation | m-CPBA | N-Oxide |

Regioselective and Chemoselective Modifications of the Piperidine Scaffold

Achieving regioselective and chemoselective modifications on the piperidine scaffold of this compound is crucial for synthesizing specific, targeted derivatives. nih.gov The presence of multiple functional groups—a tertiary amine, a hydroxyl group, and a fluorine atom—necessitates careful selection of reagents and reaction conditions to achieve the desired outcome.

For instance, in reactions involving both the hydroxyl group and the piperidine nitrogen, chemoselectivity can often be controlled by pH. Under acidic conditions, the nitrogen is protonated, rendering it non-nucleophilic and directing reactions towards the hydroxyl group. Conversely, under basic or neutral conditions, the nitrogen is more nucleophilic.

Regioselectivity in reactions involving the piperidine ring itself, such as C-H activation or lithiation followed by electrophilic quench, would be influenced by the electronic effects of the existing substituents. The electron-withdrawing fluorine atom can influence the acidity of adjacent protons, potentially directing deprotonation to a specific position. researchgate.net Synthetic strategies that combine multiple reaction steps in a one-pot sequence can offer efficient and chemoselective routes to functionalized piperidines. nih.gov

Advanced Fluorination Methodologies within the Piperidine System

While this compound already contains a fluorine atom, understanding advanced fluorination methodologies is relevant for the synthesis of analogues with different fluorination patterns or for the initial synthesis of the title compound itself. The synthesis of fluorinated piperidines can be challenging, often requiring specialized reagents and strategies to control regioselectivity and stereoselectivity. nih.govnih.gov

Nucleophilic fluorination is a common strategy for introducing fluorine into a molecule. nih.gov This typically involves the displacement of a leaving group, such as a tosylate or a hydroxyl group (after activation), with a fluoride (B91410) source. Reagents like potassium fluoride (KF) in combination with a phase-transfer catalyst, or amine/HF reagents like DMPU/HF, are often employed. nih.govnih.gov The synthesis of cis-3-fluoropiperidin-4-ol (B2384693) derivatives has been achieved through enantioselective fluorination of a piperidone precursor. nih.gov The stereochemical outcome of nucleophilic fluorination reactions is often governed by an SN2 mechanism, leading to inversion of configuration at the reaction center.

Electrophilic fluorination offers an alternative approach, utilizing reagents that deliver an electrophilic fluorine atom ("F+"). wikipedia.org Reagents such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI) are commonly used. wikipedia.org These reactions typically proceed via the reaction of an enolate or enamine intermediate with the electrophilic fluorine source. The regioselectivity of electrophilic fluorination of piperidone-derived enol equivalents can sometimes be an issue, particularly with unsymmetrical scaffolds. nih.gov

Impact of the Fluorine Atom on Chemical Reactivity and Selectivity

The presence of the fluorine atom at the 3-position of the piperidine ring has a profound impact on the chemical reactivity and selectivity of this compound. researchgate.netacs.org Fluorine is the most electronegative element, and its introduction into an organic molecule induces strong electronic effects. acs.org

The electron-withdrawing nature of the fluorine atom decreases the electron density of the piperidine ring, which in turn lowers the pKa of the piperidine nitrogen, making it less basic compared to its non-fluorinated counterpart. scientificupdate.com This modulation of basicity is a critical aspect in medicinal chemistry, as it can influence drug-receptor interactions and pharmacokinetic properties. scientificupdate.com

The C-F bond can also participate in non-covalent interactions, such as dipole-dipole interactions and hydrogen bonds, which can influence the conformational preferences of the molecule. researchgate.netnih.gov For instance, in protonated fluorinated piperidines, a stabilizing interaction between the C-F dipole and the positively charged nitrogen (C-F···N+) can favor an axial orientation of the fluorine atom. researchgate.netnih.gov This conformational control can be a powerful tool in the design of conformationally constrained and biologically active molecules. nih.gov

Furthermore, the fluorine atom can influence the regioselectivity of reactions on the piperidine ring by altering the acidity of adjacent protons and influencing the stability of charged intermediates. researchgate.net For example, in electrophilic aromatic substitution reactions on an attached aromatic ring, the fluorinated piperidine substituent would act as a deactivating group.

Applications of 1 Ethyl 3 Fluoro Piperidin 4 Ol As a Scaffold in Chemical Synthesis and Chemical Biology Research

A Pivotal Intermediate: The Role of 1-Ethyl-3-fluoro-piperidin-4-OL as a Key Synthetic Building Block

The strategic placement of an ethyl group on the nitrogen, a hydroxyl group at the 4-position, and a fluorine atom at the 3-position of the piperidine (B6355638) ring endows this compound with a unique combination of reactivity and physicochemical properties. This makes it a highly sought-after intermediate for the synthesis of a diverse array of more complex molecules. The closely related compound, cis-1-Boc-3-fluoropiperidin-4-ol, is considered a highly prized building block in medicinal chemistry, underscoring the value of this structural motif. nih.gov The synthesis of such fluorinated piperidines is a key area of research, with various methods being developed to access these valuable scaffolds. nih.gov

The hydroxyl and secondary amine functionalities serve as convenient handles for a variety of chemical transformations, including but not limited to, alkylation, acylation, and coupling reactions. The presence of the fluorine atom, while seemingly a minor alteration, profoundly influences the molecule's basicity, lipophilicity, and metabolic stability. This strategic fluorination can lead to improved pharmacokinetic and pharmacodynamic profiles in the final target compounds.

Below is a table summarizing the key structural features of this compound and their implications for its role as a synthetic intermediate.

| Structural Feature | Implication for Synthesis |

| Piperidine Ring | Provides a rigid, three-dimensional scaffold. |

| N-Ethyl Group | Modulates basicity and lipophilicity. |

| 4-Hydroxyl Group | A versatile functional group for further chemical modification. |

| 3-Fluorine Atom | Influences pKa, metabolic stability, and binding interactions. |

Weaving Complexity: Integration into Complex Molecular Architectures and Hybrid Systems

The utility of this compound extends beyond that of a simple building block; it serves as a foundational component for the construction of elaborate molecular architectures and hybrid systems. Its inherent three-dimensionality allows for the precise spatial orientation of appended functional groups, a critical factor in designing molecules that can effectively interact with biological targets.

Medicinal chemists often employ a strategy of "scaffold hopping," where a known active scaffold is replaced with a novel one to explore new chemical space and potentially discover compounds with improved properties. The this compound scaffold is an attractive candidate for such endeavors due to its unique combination of features. For instance, the piperidine core can be incorporated into larger polycyclic systems or linked to other pharmacophoric elements to create hybrid molecules with dual or synergistic activities.

Engineering for Efficacy: Contribution to the Design of Novel Molecular Scaffolds for Drug Discovery Research

The piperidine nucleus is a well-established "privileged scaffold" in drug discovery, appearing in a vast number of approved pharmaceutical agents. ossila.com The introduction of a fluorine atom into this scaffold, as seen in this compound, represents a powerful strategy for modulating the properties of the resulting molecules and designing novel scaffolds with enhanced therapeutic potential. nih.govossila.com

Fluorinated piperidines are increasingly utilized as 3D fragments in fragment-based drug discovery (FBDD), a powerful technique for identifying lead compounds. A chemoinformatic analysis of a library of fluorinated piperidines demonstrated their value as versatile building blocks for creating diverse and lead-like molecules.

The strategic incorporation of fluorine can lead to several advantageous effects, including:

Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with biological targets.

Improved Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the drug's half-life.

Modulation of Physicochemical Properties: Fluorine can alter a molecule's pKa, lipophilicity, and membrane permeability.

The table below illustrates how the properties of this compound contribute to the design of novel drug scaffolds.

| Property | Contribution to Drug Scaffold Design |

| Rigid 3D Structure | Provides a defined geometry for substituent placement. |

| Fluorine Atom | Modulates electronic and steric properties for improved target engagement. |

| Tunable Functionality | Allows for the facile introduction of diverse chemical groups. |

The Fluorine Factor: General Principles of Fluorine Incorporation for Modulation of Molecular Recognition and Interactions

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom allow it to profoundly influence a molecule's conformation, electronics, and interactions with biological macromolecules.

Key Principles of Fluorine Incorporation:

Stereoelectronic Effects: The high electronegativity of fluorine can create localized dipole moments and alter the charge distribution within a molecule. This can lead to stronger and more specific interactions with protein targets through hydrogen bonds, dipole-dipole interactions, and other non-covalent forces.

Conformational Control: The small size of the fluorine atom allows it to replace a hydrogen atom with minimal steric perturbation. However, the C-F bond is longer and stronger than a C-H bond, which can influence the preferred conformation of a molecule. This conformational restriction can pre-organize a ligand for optimal binding to its target.

Modulation of pKa: The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as the nitrogen atom in the piperidine ring. This can be crucial for optimizing a drug's solubility, absorption, and target engagement at physiological pH.

Blocking Metabolic Hotspots: The strength of the carbon-fluorine bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes. By strategically placing fluorine atoms at sites susceptible to metabolism, the metabolic stability and in vivo half-life of a drug can be significantly increased.

Hydrophobicity and Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes and reach its target. However, the effect of fluorine on lipophilicity is complex and context-dependent.

The strategic use of fluorinated building blocks like this compound allows chemists to fine-tune the properties of molecules, leading to the development of safer and more effective therapeutic agents. nih.govmdpi.comnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.